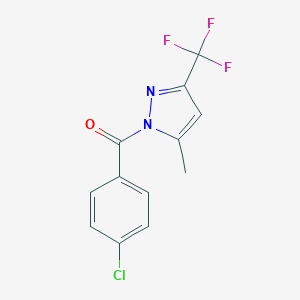
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole, also known as CCT018159, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This pyrazole derivative has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting the activity of the enzyme cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, and inhibition of its activity can lead to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in lab experiments is its potent anti-tumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer treatments.
However, there are also some limitations to using 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in lab experiments. For example, this compound has been found to be toxic to normal cells at high concentrations, which can make it difficult to use in certain types of experiments. Additionally, the exact mechanism of action of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole. One area of interest is in the development of new cancer treatments that target CDK2, either using 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole or other CDK2 inhibitors. Another potential direction is in the study of the compound's effects on other physiological processes, such as inflammation and immune function. Finally, there is also interest in exploring the potential use of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of trifluoroacetic anhydride. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has been studied extensively for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Nombre del producto |
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole |
|---|---|
Fórmula molecular |
C12H8ClF3N2O |
Peso molecular |
288.65 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-6-10(12(14,15)16)17-18(7)11(19)8-2-4-9(13)5-3-8/h2-6H,1H3 |
Clave InChI |
HNGCBKHDWPUECA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
SMILES canónico |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)
![4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B213876.png)

![2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B213878.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213880.png)

![N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B213884.png)


![2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213890.png)
